1-BOC-6-phenyl-1H-indazole

Descripción general

Descripción

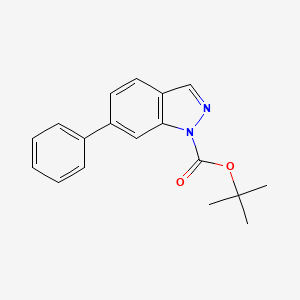

1-BOC-6-phenyl-1H-indazole is a derivative of indazole, a significant heterocyclic compound known for its diverse biological activities. The compound features a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom of the indazole ring, and a phenyl group at the sixth position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-BOC-6-phenyl-1H-indazole can be synthesized through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions. Another method includes the use of transition metal-catalyzed reactions, such as copper or silver-catalyzed cyclization of o-haloaryl-N-tosylhydrazones .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 1-BOC-6-phenyl-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or sulfonylated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Pharmacological Applications

1-BOC-6-phenyl-1H-indazole serves as a precursor for synthesizing various bioactive compounds. Its derivatives have been studied for their pharmacological activities, particularly as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and tumor progression.

IDO Inhibition

The inhibition of IDO has emerged as a promising therapeutic strategy in cancer treatment. IDO is often overexpressed in tumors, leading to immune suppression by depleting tryptophan and promoting T-cell apoptosis. Compounds like this compound have demonstrated efficacy in inhibiting this enzyme, thus enhancing the anti-tumor immune response. Notably, studies indicate that IDO inhibitors can be combined with traditional chemotherapeutic agents to overcome resistance and improve treatment outcomes for various cancers, including melanoma and renal cell carcinoma .

Neuropharmacological Effects

Research has also highlighted the potential of this compound derivatives in treating neurological disorders. IDO activity is linked to neuroinflammation and neurodegenerative diseases such as Alzheimer's disease and depression. By inhibiting IDO, these compounds may mitigate neuroinflammatory processes and provide therapeutic benefits for patients suffering from these conditions .

Synthetic Applications

The unique structure of this compound facilitates its use as a versatile building block in organic synthesis. Its derivatives can be synthesized through various methods, including amide coupling and cross-coupling reactions.

Synthesis of Indazole Derivatives

A variety of indazole derivatives are synthesized using this compound as a starting material. These derivatives have shown promise in various biological assays, demonstrating activities such as anti-cancer, anti-inflammatory, and antibacterial effects . The ability to modify the indazole core allows for the exploration of structure-activity relationships (SAR) that can lead to the discovery of more potent compounds.

Case Studies and Experimental Findings

Several studies have investigated the properties and applications of this compound:

Mecanismo De Acción

The mechanism of action of 1-BOC-6-phenyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the suppression of cancer cell growth or the reduction of inflammation .

Comparación Con Compuestos Similares

1H-indazole: The parent compound, known for its broad range of biological activities.

2H-indazole: Another isomer with distinct chemical properties and applications.

6-phenyl-1H-indazole: Lacks the BOC protecting group but retains the phenyl substitution.

Uniqueness: 1-BOC-6-phenyl-1H-indazole is unique due to the presence of the BOC protecting group, which enhances its stability and allows for selective deprotection under mild conditions. This feature makes it a valuable intermediate in the synthesis of more complex molecules .

Actividad Biológica

1-BOC-6-phenyl-1H-indazole is a derivative of indazole, which is recognized for its diverse biological activities. This compound features a tert-butoxycarbonyl (BOC) protecting group and a phenyl substitution, which enhances its stability and potential for various pharmacological applications. The following sections detail its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

This compound exhibits biological activity primarily through its interaction with specific molecular targets such as enzymes and receptors. The compound has been studied for its potential anticancer properties, particularly in inhibiting enzymes involved in cancer cell proliferation. Notably, it can bind to the active sites of certain enzymes, effectively blocking their catalytic functions, which may lead to a reduction in tumor growth and inflammation .

Anticancer Activity

Research has demonstrated that this compound can significantly inhibit the viability of cancer cells. For instance, studies on related indazole derivatives have shown promising results against breast cancer cell lines MDA-MB-231 and MCF-7. The compounds exhibited varying degrees of cytotoxicity, with some derivatives reducing cell viability at concentrations as low as 6.25 µM .

Table 1: Anticancer Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 1-BOC-6-phenyl | MDA-MB-231 | TBD | Inhibitory effects observed |

| 1H-indazole analog | MCF-7 | TBD | Significant reduction in viability |

| BDF (related analog) | COX-2 enzyme | 9.11 | High binding affinity |

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been investigated for anti-inflammatory effects. Molecular docking studies have indicated that indazole derivatives can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The binding affinities of these compounds suggest their potential as therapeutic agents for treating inflammation-related conditions .

Case Studies and Research Findings

A comprehensive study involving molecular docking simulations revealed that various indazole derivatives could effectively bind to COX-2 enzyme active sites, demonstrating significant stability and affinity. For example, one study highlighted a derivative with a binding energy of 9.11 kcal/mol, indicating strong potential as an anti-inflammatory agent .

Table 2: Binding Affinities of Indazole Derivatives

| Compound | Target Enzyme | Binding Energy (kcal/mol) |

|---|---|---|

| BDF | COX-2 | 9.11 |

| BPT | COX-2 | 8.80 |

| Other derivatives | Various | Varies |

Comparative Analysis with Similar Compounds

When compared to other indazole derivatives, such as 6-bromo-indazole and 1H-indazole itself, the presence of the BOC protecting group in 1-BOC-6-phenyl enhances its stability and allows selective deprotection under mild conditions. This feature makes it a valuable intermediate in synthesizing more complex molecules with potential therapeutic applications .

Table 3: Comparison of Indazole Derivatives

| Compound | Stability | Biological Activity |

|---|---|---|

| 1H-Indazole | Moderate | Broad range |

| 6-Bromo-Indazole | Low | Limited |

| 1-BOC-6-phenyl | High | Anticancer, anti-inflammatory |

Propiedades

IUPAC Name |

tert-butyl 6-phenylindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-18(2,3)22-17(21)20-16-11-14(9-10-15(16)12-19-20)13-7-5-4-6-8-13/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRAUNGCYZUXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C3=CC=CC=C3)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901220785 | |

| Record name | 1,1-Dimethylethyl 6-phenyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227270-29-2 | |

| Record name | 1,1-Dimethylethyl 6-phenyl-1H-indazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 6-phenyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.